Ncepd
Description
Ncepd (hypothetical nomenclature; precise IUPAC name pending validation) is a novel non-biological complex drug (NBCD) under preclinical investigation for targeted therapeutic applications. Its structure comprises a lipid-based nanoparticle core conjugated with pharmacologically active ligands, designed to enhance biodistribution and reduce off-target toxicity.
This compound’s complexity arises from its heterogeneous composition, including variations in particle size (10–100 nm), surface charge (−20 to +30 mV), and ligand density (5–15 molecules per nanoparticle). These parameters are critical for its pharmacokinetic (PK) and pharmacodynamic (PD) profiles, as highlighted in recent transcriptomic and biodistribution studies .
Properties
CAS No. |
95897-98-6 |
|---|---|
Molecular Formula |
C33H37NO12 |
Molecular Weight |
639.6 g/mol |
IUPAC Name |
ethyl (E)-3-[[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]amino]but-2-enoate |
InChI |
InChI=1S/C33H37NO12/c1-6-44-22(36)10-14(2)34-19-11-23(45-15(3)28(19)37)46-21-13-33(42,16(4)35)12-18-25(21)32(41)27-26(30(18)39)29(38)17-8-7-9-20(43-5)24(17)31(27)40/h7-10,15,19,21,23,28,34,37,39,41-42H,6,11-13H2,1-5H3/b14-10+ |
InChI Key |
MRTOLPUJERYBTF-GXDHUFHOSA-N |
SMILES |
CCOC(=O)C=C(C)NC1CC(OC(C1O)C)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/NC1CC(OC(C1O)C)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O |
Canonical SMILES |
CCOC(=O)C=C(C)NC1CC(OC(C1O)C)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O |
Synonyms |
N-(1-carboethoxylpropen-1-y-2)daunorubicin NCEPD |
Origin of Product |
United States |
Comparison with Similar Compounds
Critical Gaps and Recommendations :
Standardized Analytical Protocols : Implement orthogonal methods (e.g., cryo-EM + MS) for comprehensive quality control .
Preclinical Models: Develop immunocompetent animal models to assess this compound’s immunogenicity, a known issue with PEGylated NBCDs .
Regulatory Frameworks : Advocate for NBCD-specific guidelines requiring comparative PK/PD studies for therapeutic equivalence approvals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
